molecular formula C8H10ClF2NO B13107287 (2-(Difluoromethoxy)phenyl)methanamine hydrochloride

(2-(Difluoromethoxy)phenyl)methanamine hydrochloride

Cat. No.: B13107287
M. Wt: 209.62 g/mol
InChI Key: CFJLRVZFIJPKPB-UHFFFAOYSA-N
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Description

(2-(Difluoromethoxy)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H10ClF2NO. It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a difluoromethoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Difluoromethoxy)phenyl)methanamine hydrochloride typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with ammonia or an amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reductive amination processes. These methods are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-(Difluoromethoxy)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, reduced amines, and various substituted phenylmethanamines .

Scientific Research Applications

(2-(Difluoromethoxy)phenyl)methanamine hydrochloride is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2-(Difluoromethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group enhances the compound’s binding affinity and selectivity, leading to its effectiveness in various biological assays. The compound can modulate the activity of enzymes and receptors by acting as an inhibitor or activator, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-2-(difluoromethoxy)phenyl)methanamine hydrochloride
  • (5-Chloro-2-(difluoromethoxy)phenyl)methanamine hydrochloride

Uniqueness

(2-(Difluoromethoxy)phenyl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C8H10ClF2NO

Molecular Weight

209.62 g/mol

IUPAC Name

[2-(difluoromethoxy)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C8H9F2NO.ClH/c9-8(10)12-7-4-2-1-3-6(7)5-11;/h1-4,8H,5,11H2;1H

InChI Key

CFJLRVZFIJPKPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)OC(F)F.Cl

Origin of Product

United States

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